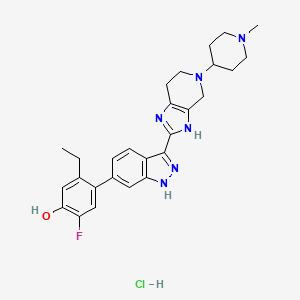
3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24-->20 lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24–>20 lactone is a naturally occurring triterpenoid compound. It is isolated from the fruiting bodies of Ganoderma lucidum, a well-known medicinal mushroom. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving lanostane derivatives. The synthetic route typically involves hydroxylation and oxidation reactions to introduce the hydroxy and oxo groups at specific positions on the lanostane skeleton .
Industrial Production Methods: Industrial production of 3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24–>20 lactone primarily relies on extraction from Ganoderma lucidum. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group, altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxy and oxo derivatives, each with distinct biological activities .
Aplicaciones Científicas De Investigación
3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24–>20 lactone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other triterpenoid derivatives.
Biology: The compound is studied for its role in modulating biological pathways and its potential as a bioactive molecule.
Medicine: It exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of 3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24–>20 lactone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Comparación Con Compuestos Similares
Ganoderic Acid A: Another triterpenoid from Ganoderma lucidum with similar biological activities.
Ganoderic Acid B: Exhibits potent anti-inflammatory and anticancer properties.
Lucidenic Acid: Known for its antimicrobial and antioxidant activities
Uniqueness: 3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24–>20 lactone stands out due to its unique combination of hydroxy and oxo groups, which contribute to its diverse biological activities. Its ability to modulate multiple biological pathways makes it a versatile compound for various scientific applications .
Propiedades
IUPAC Name |
5-methyl-5-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-19,28,30-31H,7-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUJKNQZOLYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(CC4C5(CCC(=O)O5)C)O)C)C)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B8117054.png)
![disodium;[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate](/img/structure/B8117062.png)
![N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8117064.png)
![(2E)-2-[(1-Benzyl-1,2-dihydropyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide](/img/structure/B8117071.png)



![6-chloro-3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B8117108.png)


